Lamivudine Acid

Description

Structure

3D Structure

Properties

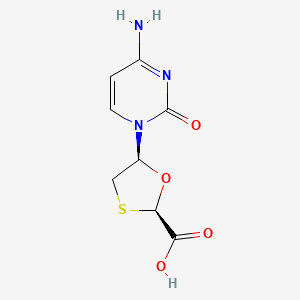

IUPAC Name |

(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIRVEZNDVLYQA-CAHLUQPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)C(=O)O)N2C=CC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173602-25-0 |

Source

|

| Record name | Lamivudine impurity A RS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173602250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-AMINO-2-OXOPYRIMIDIN-1(2H)-YL)-1,3-OXATHIOLANE-2-CARBOXYLIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGC57V0D26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Lamivudine Acid Synthesis Pathway & Stereochemical Resolution

Executive Summary

Lamivudine (2',3'-dideoxy-3'-thiacytidine, 3TC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) used in HIV and Hepatitis B therapy.[][2] The synthesis of Lamivudine presents a significant crystallographic and stereochemical challenge: the molecule possesses two chiral centers (C2 and C5) on the 1,3-oxathiolane ring, requiring the specific isolation of the (2R, 5S)-cis enantiomer.

While "Lamivudine Acid" technically refers to the major inactive metabolite (the carboxylic acid derivative), in the context of Active Pharmaceutical Ingredient (API) synthesis, it refers to the oxathiolane-2-carboxylic acid intermediate . This moiety acts as the scaffold for chiral resolution before being reduced to the final hydroxymethyl group found in the drug.

This guide details the L-Menthol Route , the dominant industrial pathway that utilizes a chiral auxiliary (L-menthyl glyoxylate) to direct the formation of the correct stereoisomer.[2]

Retrosynthetic Analysis

The synthesis of Lamivudine is defined by the construction of the 1,3-oxathiolane ring and the subsequent glycosylation with cytosine.

-

Target Molecule: Lamivudine (cis-2-hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane).[2]

-

Key Intermediate: (2R,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester.[2]

-

Strategic Disconnection: The C2-hydroxymethyl group is derived from the reduction of an ester/acid precursor. The chirality is induced early using L-menthol.[2]

Pathway Logic Flowchart (Graphviz)

Figure 1: The L-Menthol mediated synthesis pathway of Lamivudine, highlighting the carboxylic acid ester intermediate.[3][4]

Detailed Synthetic Protocols

Phase 1: Synthesis of the Chiral Auxiliary (The "Acid" Ester)

The process begins by converting achiral glyoxylic acid into a chiral electrophile.

Mechanism: Fisher esterification. Reagents: Glyoxylic acid monohydrate, L-Menthol, Sulfuric acid (cat.), Cyclohexane.[2]

Protocol:

-

Charge a reactor with Glyoxylic acid (1.0 eq) and L-Menthol (1.2 eq).

-

Add Cyclohexane (solvent) and catalytic H₂SO₄ .

-

Heat to reflux with a Dean-Stark trap to remove water (azeotropic distillation).[2]

-

Endpoint: Monitor by TLC or GC until glyoxylic acid is consumed.

-

Workup: Wash with NaHCO₃ to remove acid traces. Concentrate to yield L-Menthyl Glyoxylate .[2][3]

Why this matters: The bulky menthyl group provides steric hindrance that will direct the facial selectivity of the subsequent ring formation.

Phase 2: Assembly of the Oxathiolane Ring

The core heterocycle is formed by reacting the chiral glyoxylate with mercaptoacetaldehyde (generated in situ from its dimer, dithianediol).

Reagents: L-Menthyl Glyoxylate, 1,4-Dithiane-2,5-diol, Triethylamine (catalyst).[2]

Protocol:

-

Dissolve 1,4-Dithiane-2,5-diol (0.55 eq) in toluene.

-

Add L-Menthyl Glyoxylate (1.0 eq) at 80-90°C.

-

Stir for 2-4 hours. The dithiane depolymerizes to mercaptoacetaldehyde, which undergoes an aldol-type addition followed by cyclization with the glyoxylate.[2]

-

Product: 5-Hydroxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester.[2][5]

Phase 3: Activation and Coupling (Vorbrüggen Reaction)

The hydroxyl group at C5 is a poor leaving group. It must be activated (converted to Acetoxy or Chloro) to facilitate nucleophilic attack by Cytosine.

Reagents: Thionyl Chloride (SOCl₂) or Acetic Anhydride, Silylated Cytosine, Lewis Acid (TMSI or TiCl₄).

Protocol:

-

Activation: React the Phase 2 intermediate with Thionyl Chloride in DCM at 0°C to form the 5-chloro derivative.

-

Silylation: Separately, reflux Cytosine with HMDS (Hexamethyldisilazane) to form bis-silylated cytosine.

-

Coupling: Add the silylated cytosine to the chloro-intermediate solution. Add Triethylamine or Lewis acid catalyst.

-

Reaction: Stir at reflux. The base attacks the C5 position.

-

Result: A mixture of cis/trans isomers of the coupled nucleoside ester.

Phase 4: Chiral Resolution & Reduction

This is the critical "Self-Validating" step.[2] The use of L-menthol allows the desired (2R,5S)-cis isomer to be separated from the mixture via fractional crystallization because it has significantly different solubility properties than the trans-isomer or the other cis-enantiomer.[2]

Protocol:

-

Crystallization: Dissolve the crude mixture in ethanol/hexane or isopropanol .

-

Cool slowly to 0-5°C. The (2R,5S)-cis-isomer precipitates preferentially due to the stacking influence of the menthyl group.[2]

-

Filtration: Isolate the solid. Check optical rotation.

-

Reduction: Dissolve the purified ester in Ethanol/Water.

-

Add Sodium Borohydride (NaBH₄) (2.0 eq) and Dipotassium Hydrogen Phosphate (buffer).

-

Stir at 20°C. The ester is reduced to the primary alcohol.

-

Final Workup: Extract, crystallize from ethanol to yield pure Lamivudine .

Critical Process Parameters (CPP) & Data Summary

To ensure scientific integrity, the following parameters must be controlled. These act as the system's internal validation.

| Parameter | Target Range | Scientific Rationale |

| Water Content (Phase 1) | < 0.1% | Water reverses esterification; drives equilibrium back to glyoxylic acid.[2] |

| Temperature (Phase 3) | < 40°C (Activation) | High temps promote decomposition of the chloro-oxathiolane intermediate.[2] |

| Anomeric Ratio (Phase 3) | Monitor via HPLC | The coupling produces |

| pH during Reduction | 7.5 - 8.5 | NaBH₄ decomposes in acidic media; high alkalinity can degrade the lactam ring of cytosine.[2] |

Comparative Yield Data (Typical Industrial Benchmarks)

| Route Variant | Overall Yield | Enantiomeric Excess (ee) | Key Drawback |

| Racemic Synthesis + Resolution | ~15-20% | >99% (post-resolution) | Wasteful; 50% of material is discarded (wrong enantiomer).[2] |

| L-Menthol Route (Described) | ~30-40% | >98% | Requires expensive chiral auxiliary (Menthol) recovery loop.[2] |

| Enzymatic Resolution | ~45% | >99% | High cost of enzymes (Cytidine Deaminase); slower kinetics.[2] |

Alternative Pathway: Enzymatic Resolution

While the chemical route is standard, green chemistry approaches utilize enzymes to resolve the "acid" intermediate.

-

Mechanism: Synthesis of the racemic 5'-butyryl ester of Lamivudine.

-

Enzyme: Subtilisin or Cytidine Deaminase.

-

Process: The enzyme selectively hydrolyzes the ester of the L-enantiomer (active drug), leaving the D-enantiomer esterified, allowing separation by solvent extraction.[2]

References

-

Liotta, D. C., et al. (1991). "Oxathiolane Nucleoside Analogues." U.S. Patent 5,047,407.

-

GlaxoSmithKline. (2010). "Process for the preparation of Lamivudine." World Intellectual Property Organization (WO/2010/037687). [2]

-

Milton, J., et al. (1990). "Synthesis of (2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid derivatives." Tetrahedron Letters, 31(48).

-

FDA Access Data. (2023). "Lamivudine (Epivir) Prescribing Information & Chemistry Review."

-

PubChem. (2024). "Compound Summary: Lamivudine." National Library of Medicine. [2]

Sources

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. WO2017216709A2 - Process for producing lamivudine and emtricitabine - Google Patents [patents.google.com]

- 4. EP2161267A1 - A process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]

- 5. (1R,2S,5R)-Menthyl-(2R,5S)-5-(4-amino-2-oxo-2H-pyrimidin-1-yl)-[1,3]oxathiolane-2-carboxylic acid | 147027-10-9 [chemicalbook.com]

Technical Deep Dive: Mechanism of Action of Lamivudine on Reverse Transcriptase

Executive Summary

This technical guide delineates the molecular and kinetic mechanisms of Lamivudine (3TC), a cytidine nucleoside analogue reverse transcriptase inhibitor (NRTI). Unlike physiological D-nucleosides, Lamivudine possesses an L-enantiomeric configuration and a modified oxathiolane sugar ring. Its efficacy is driven by its ability to mimic deoxycytidine triphosphate (dCTP) within the catalytic cleft of HIV-1 Reverse Transcriptase (RT) and HBV Polymerase, leading to obligate chain termination.[1] This document further dissects the structural basis of the M184V resistance mutation, providing a rigorous explanation of the steric conflict mechanism that underpins high-level drug resistance.[2]

Structural Pharmacology: The L-Enantiomer Paradox

Lamivudine ((-)-2'-deoxy-3'-thiacytidine) presents a unique pharmacological profile due to its L-stereochemistry . Physiological DNA polymerases generally exhibit high fidelity for D-enantiomers, rejecting L-isomers. However, viral Reverse Transcriptase (RT) possesses a distinct plasticity in its nucleotide-binding pocket (N-site) that accommodates the L-enantiomer.

The Oxathiolane Ring

Structurally, 3TC replaces the 3'-carbon of the ribose ring with a sulfur atom (oxathiolane ring). This modification serves two critical functions:

-

Ring Puckering: The sulfur atom alters the sugar pucker, positioning the base and the 5'-triphosphate to mimic the spatial arrangement of a natural dCTP, despite the L-configuration.

-

Chain Termination: The ring lacks a 3'-hydroxyl (3'-OH) group.[1][3] Once incorporated into the nascent DNA chain, the absence of this nucleophile prevents the formation of the next phosphodiester bond, halting viral DNA synthesis.[1]

Mechanism of Action (MoA)

Intracellular Activation Pathway

Lamivudine is a prodrug that requires stepwise intracellular phosphorylation to generate the active metabolite, Lamivudine Triphosphate (3TC-TP).[] This process relies on host cellular kinases rather than viral enzymes.

-

Step 1: Conversion of 3TC to 3TC-MP by Deoxycytidine Kinase (dCK) . This is often the rate-limiting step.

-

Step 2: Conversion to 3TC-DP by Deoxycytidylate Kinase (dCMPK) .

-

Step 3: Conversion to the active 3TC-TP by Nucleoside Diphosphate Kinase (NDPK) .

Competitive Inhibition & Chain Termination

3TC-TP competes directly with the natural substrate, dCTP, for the N-site of the RT-template/primer complex.

-

Binding: 3TC-TP binds to the active site with an affinity (

) comparable to dCTP in Wild-Type (WT) RT. -

Incorporation: Upon binding, the "fingers" subdomain of RT undergoes a conformational change (closing), facilitating the nucleophilic attack of the primer's 3'-OH on the

-phosphate of 3TC-TP.[5] -

Termination: Following incorporation, the resulting DNA chain end lacks a 3'-OH.[1] The viral polymerase cannot catalyze the addition of the next nucleotide, leading to an abortive complex.

Visualization: MoA & Metabolic Pathway

Figure 1: Intracellular metabolic activation of Lamivudine and its downstream inhibition of Reverse Transcriptase.

Resistance Mechanism: The M184V Steric Gate[2]

The primary mechanism of high-level resistance to Lamivudine is a single point mutation at codon 184 of the HIV-1 RT (M184V or M184I).[6] In HBV polymerase, the equivalent mutation occurs at position 204 (M204V/I).

The Steric Conflict Hypothesis

The M184 residue is part of the conserved YMDD motif in the catalytic site.

-

Wild-Type (Methionine 184): Methionine has a linear, flexible thioether side chain. It can adjust its conformation to accommodate the bulky, unnatural oxathiolane ring of the L-enantiomer (3TC-TP).

-

Mutant (Valine 184): Valine possesses a

-branched side chain (isopropyl group). This structure is rigid and bulky near the protein backbone. -

The Clash: When 3TC-TP attempts to bind to M184V RT, the L-oxathiolane ring sterically clashes with the

-methyl group of the Valine side chain. This steric hindrance prevents the "fingers" subdomain from closing tightly around the nucleotide, drastically reducing incorporation efficiency (

Discrimination vs. Exclusion

M184V confers resistance via a steric exclusion mechanism rather than excision. The enzyme effectively discriminates against the drug at the binding/incorporation step while maintaining the ability to incorporate the natural substrate, dCTP (which has a D-sugar configuration that avoids the steric clash).

Visualization: Steric Conflict Mechanism

Figure 2: Mechanistic model of M184V-mediated resistance showing the steric clash between the beta-branched Valine and the 3TC oxathiolane ring.

Kinetic Analysis & Data

The resistance phenotype is best quantified using pre-steady-state kinetic parameters. The discrimination factor is defined as the ratio of catalytic efficiency (

Table 1: Comparative Kinetic Parameters (HIV-1 RT)

Note: Values are representative means derived from pre-steady-state kinetic studies (e.g., Feng et al., Sarafianos et al.).

| Parameter | Definition | Wild-Type (WT) RT | Mutant (M184V) RT | Fold Change (Resistance) |

| Equilibrium Dissociation Constant ( | ~12.0 | > 200.0 | > 16x (Lower Affinity) | |

| Max Incorporation Rate ( | ~5.0 | ~0.2 | ~25x (Slower) | |

| Natural Substrate Affinity ( | ~2.0 | ~5.0 | 2.5x (Minor Fitness Cost) | |

| Selectivity | ~10 | > 10,000 | > 1000x |

Interpretation: The M184V mutation dramatically increases the selectivity of the enzyme for dCTP over 3TC-TP, primarily by impeding the binding and catalytic incorporation of the drug.

Experimental Protocol: Pre-Steady-State Kinetics

To validate the mechanism of action and resistance, researchers employ Quench-Flow Kinetic Assays . This method allows for the observation of the initial burst of nucleotide incorporation, occurring on the millisecond timescale.

Protocol: Single-Turnover Nucleotide Incorporation

Objective: Determine

-

Reagent Preparation:

-

Enzyme: Purified HIV-1 RT (WT and M184V variants) at high concentration (>200 nM active sites).

-

Substrate: 5'-radiolabeled DNA primer/template duplex (e.g., 20/35-mer).

-

Nucleotide: 3TC-TP (varying concentrations: 0.5

M to 100 -

Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM NaCl, 6 mM MgCl

(critical cofactor).

-

-

Rapid Mixing (Quench-Flow):

-

Load Syringe A with the pre-incubated RT-DNA complex.

-

Load Syringe B with 3TC-TP + Mg

. -

Rapidly mix equal volumes (e.g., 15

L each) at 37°C.

-

-

Time Course & Quenching:

-

Incubate for defined intervals ranging from 5 milliseconds to 10 seconds.

-

Quench the reaction with 0.3 M EDTA (chelates Mg

) or 1 N HCl.

-

-

Analysis:

-

Analyze products via denaturing polyacrylamide gel electrophoresis (PAGE) (15-20% urea gel).

-

Quantify the ratio of extended primer (n+1) vs. unextended primer (n) using phosphorimaging.

-

-

Data Fitting:

-

Fit product formation over time to a single exponential equation:

. -

Plot observed rates (

) against [3TC-TP] to determine

-

References

-

Sarafianos, S. G., et al. (1999).[5] Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with beta-branched amino acids.[6] Proceedings of the National Academy of Sciences.[5] [5]

-

Feng, J. Y., & Anderson, K. S. (1999). Mechanistic studies comparing the incorporation of (+) and (-) isomers of 3TC-TP by HIV-1 reverse transcriptase.[6] Biochemistry.[2][5]

-

Gao, H. Q., et al. (2000). The role of steric hindrance in 3TC resistance of human immunodeficiency virus type-1 reverse transcriptase.[2][5][6] Journal of Molecular Biology.

-

Coates, J. A., et al. (1992). (-)-2'-deoxy-3'-thiacytidine is a potent, highly selective inhibitor of human immunodeficiency virus type 1 and type 2 replication in vitro. Antimicrobial Agents and Chemotherapy.[7][8][9]

-

Arnold, E., et al. (1996). Structure of HIV-1 reverse transcriptase/DNA complex at 7 A resolution showing active site locations. Nature.

Sources

- 1. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Pre-Steady-State Kinetic Analysis of the Incorporation of Anti-HIV Nucleotide Analogs Catalyzed by Human X- and Y-Family DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. directivepublications.org [directivepublications.org]

lamivudine's role in nucleoside reverse transcriptase inhibition

Topic: Lamivudine (3TC): Mechanisms of Nucleoside Reverse Transcriptase Inhibition Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Virologists, and Pharmacologists

Executive Summary: The Biochemical Profile of Lamivudine

Lamivudine (2',3'-dideoxy-3'-thiacytidine, or 3TC) represents a seminal advancement in the class of Nucleoside Reverse Transcriptase Inhibitors (NRTIs). Distinct from earlier dideoxynucleosides like zidovudine (AZT), lamivudine incorporates a sulfur atom into the ribose ring (creating an oxathiolane ring) and utilizes the unnatural L-enantiomeric configuration.

This guide dissects the molecular mechanics of 3TC, moving beyond general descriptions to explore the kinetics of intracellular phosphorylation, the structural basis of chain termination, and the paradox of the M184V resistance mutation—a genetic shift that confers resistance to 3TC while simultaneously restoring susceptibility to other NRTIs.

Molecular Pharmacology & Stereochemistry

2.1 The Oxathiolane Ring and Enantiomeric Selectivity

The structural uniqueness of lamivudine lies in its 1,3-oxathiolane ring , which replaces the standard ribose sugar found in cytidine. Furthermore, 3TC is the negative ((-)-L ) enantiomer.

-

Selectivity: The (-)-L-enantiomer is the active antiviral agent. Early structure-activity relationship (SAR) studies demonstrated that while the (+)-D-enantiomer is a substrate for viral Reverse Transcriptase (RT), it is also recognized by human DNA polymerase

(mitochondrial), leading to significant cytotoxicity. The (-)-L-form maintains high affinity for HIV-1 RT ( -

Sugar Puckering: The sulfur substitution alters the "pucker" of the sugar ring, constraining it in a conformation that mimics the transition state required for RT binding, thereby enhancing its potency despite being an unnatural isomer.

Intracellular Activation Cascade

Lamivudine is a prodrug.[1] It is biologically inert until it undergoes a stepwise intracellular phosphorylation cascade to form the active metabolite: Lamivudine Triphosphate (3TC-TP) .[1][2][3]

3.1 The Metabolic Bottleneck

Unlike natural nucleosides, the phosphorylation efficiency of 3TC varies across cell lines.

-

First Phosphorylation (Rate-Limiting in some contexts): Mediated by Deoxycytidine Kinase (dCK) . This enzyme has a higher affinity for the L-enantiomer of 3TC than for many other cytidine analogues.

-

Second Phosphorylation: Mediated by dCMP Kinase (or UMP-CMP kinase).

-

Third Phosphorylation (The Kinetic Bottleneck): Mediated by Nucleoside Diphosphate Kinase (NDP Kinase) . In Peripheral Blood Mononuclear Cells (PBMCs), the conversion from diphosphate (3TC-DP) to triphosphate (3TC-TP) is often the rate-limiting step, leading to an accumulation of the diphosphate intermediate.

Visualization: The Activation Pathway

The following diagram illustrates the salvage pathway activation and the competitive inhibition at the viral polymerase.

Figure 1: Intracellular anabolic pathway of Lamivudine.[2][3] Note the bottleneck at the DP-to-TP conversion step.

Mechanistic Action at the Active Site

4.1 Competitive Inhibition

3TC-TP functions as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP).

-

Binding: 3TC-TP binds to the catalytic site (N-site) of the HIV-1 RT.

-

Kinetics: While 3TC-TP has a lower incorporation rate (

) than dCTP, its high binding affinity allows it to effectively outcompete the natural substrate when intracellular pools of dCTP are physiological.

4.2 Obligate Chain Termination

Once incorporated into the nascent viral DNA strand, 3TC acts as a chain terminator.

-

Mechanism: The 3TC molecule lacks the essential 3'-hydroxyl (3'-OH) group.[1][2]

-

Consequence: Phosphodiester bond formation with the next incoming nucleotide is chemically impossible. This halts DNA synthesis, preventing the transcription of the viral RNA genome into proviral DNA.[2]

The M184V/I Resistance Paradox

The primary mechanism of resistance to lamivudine is a single point mutation at codon 184 of the reverse transcriptase gene, replacing Methionine (M) with Valine (V) or Isoleucine (I).

5.1 Steric Hindrance Model

The M184V mutation confers high-level resistance (>1000-fold reduced susceptibility) via a steric clash.

-

Wild Type (Met184): The methionine side chain is flexible, accommodating the bulky, unnatural L-oxathiolane ring of 3TC-TP.

-

Mutant (Val184/Ile184): The

-branched side chains of Valine or Isoleucine are rigid and bulky. They protrude into the nucleotide-binding pocket, creating a steric conflict specifically with the L-oxathiolane ring of 3TC. -

Selectivity: Crucially, this steric hindrance does not affect the binding of the natural substrate (dCTP) because the ribose ring of dCTP adopts a different spatial configuration that avoids the clash.

5.2 The "Hypersusceptibility" Trade-off

The M184V mutation comes with a fitness cost to the virus:

-

Reduced Processivity: The mutant RT enzyme replicates DNA less efficiently.

-

Increased Fidelity: The tighter active site (due to the steric bulk) reduces the enzyme's ability to perform excision repair (pyrophosphorolysis). This actually increases susceptibility to other NRTIs like Zidovudine (AZT) and Tenofovir (TDF), as the mutant enzyme cannot easily excise these drugs once incorporated.

Figure 2: Structural logic of M184V-mediated resistance. The mutation specifically selects against the L-ring of 3TC while permitting natural dCTP.

Experimental Protocol: Primer Extension Assay

To validate the inhibitory potential of 3TC-TP or analyze resistance mutants, a Radioactive Primer Extension Assay is the gold standard. This protocol measures the

6.1 Reagents & Materials

-

Enzyme: Recombinant HIV-1 RT (Wild Type or M184V mutant).

-

Template/Primer: 18-mer DNA primer annealed to a 40-mer RNA template (mimicking the viral genome).

-

Nucleotides: dATP, dGTP, dTTP (100

each). -

Tracer:

-dCTP (3000 Ci/mmol). -

Inhibitor: 3TC-TP (Serial dilutions: 0, 0.01, 0.1, 1.0, 10, 100

). -

Stop Solution: 95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue.

6.2 Step-by-Step Methodology

| Step | Action | Critical Technical Note |

| 1. Annealing | Mix DNA primer and RNA template (1:1.5 ratio) in Tris-HCl buffer. Heat to 95°C for 5 min, cool slowly to RT. | Ensures proper hybridization of the primer-template complex (P/T). |

| 2. Complex Formation | Incubate HIV-1 RT (20 nM) with annealed P/T (50 nM) for 10 min at 37°C. | Allows the enzyme to bind the P/T before catalysis begins. |

| 3. Reaction Initiation | Add | Start timer immediately. The reaction is fast. |

| 4. Elongation | Incubate at 37°C for 10–30 minutes. | Time depends on the processivity of the specific RT batch. |

| 5. Quenching | Add equal volume of Stop Solution (Formamide/EDTA). Heat to 95°C for 3 min. | EDTA chelates |

| 6. Resolution | Load samples onto a 14% Denaturing Polyacrylamide Gel (Urea-PAGE). Run at 60W constant power. | High percentage gel is required to resolve single-nucleotide differences. |

| 7. Analysis | Expose gel to a PhosphorScreen. Scan on a Typhoon Imager. | Quantify the ratio of Full-Length Product vs. Aborted Product. |

6.3 Data Interpretation[1][3][4][5][6][7]

-

Visual Check: You will see a ladder of bands. In lanes with high 3TC-TP, the "Full Length" band will disappear, replaced by a lower molecular weight band corresponding to the chain-termination site.

-

Calculation: Plot % Inhibition vs. log[3TC-TP]. Fit to a sigmoidal dose-response curve to calculate

.

References

-

Sarafianos, S. G., et al. (1999).[4] Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with beta-branched amino acids.[4][8] Proceedings of the National Academy of Sciences.[4] Link[4]

-

Schinazi, R. F., et al. (1992). Selective inhibition of human immunodeficiency viruses by racemates and enantiomers of 2',3'-dideoxy-3'-thiacytidine. Antimicrobial Agents and Chemotherapy.[3][9] Link

-

Gao, Q., et al. (2000). The M184V mutation in HIV-1 reverse transcriptase reduces the catalytic efficiency of the enzyme and increases the fidelity of DNA synthesis. Virology.[3][4][9][10][11] Link

-

Kewn, S., et al. (1997). Intracellular metabolism of lamivudine and zidovudine in peripheral blood mononuclear cells.[12] AIDS.[4][8] Link

-

Diallo, K., et al. (2003). Mechanism of hypersusceptibility to nucleoside reverse transcriptase inhibitors in HIV-1 containing the M184V mutation.[8][13] Journal of Virology. Link

Sources

- 1. Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 3. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The M184V Mutation in the Reverse Transcriptase of Human Immunodeficiency Virus Type 1 Impairs Rescue of Chain-Terminated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. xpressbio.com [xpressbio.com]

- 7. media.tghn.org [media.tghn.org]

- 8. Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lamivudine resistance mutation may persist for many years in some people with HIV | aidsmap [aidsmap.com]

- 10. Failure of lamivudine to reverse hepatitis B virus-associated changes in ERK, Akt and cell cycle regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of Lamivudine on the Plasma and Intracellular Pharmacokinetics of Apricitabine, a Novel Nucleoside Reverse Transcriptase Inhibitor, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The pharmacokinetics of lamivudine phosphorylation in peripheral blood mononuclear cells from patients infected with HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unraveling the Molecular Dance: A Technical Guide to Theoretical Studies of Lamivudine's Interaction with Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Lamivudine (3TC), a cornerstone of antiretroviral therapy, effectively inhibits HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. However, the emergence of drug-resistant mutations, notably the M184V substitution, poses a significant clinical challenge. Understanding the intricate molecular interactions between lamivudine and both wild-type and mutant RT is paramount for the development of next-generation inhibitors. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the binding mechanics of lamivudine to reverse transcriptase. We will delve into the causality behind experimental choices in molecular docking, molecular dynamics simulations, and advanced energetic analyses, offering field-proven insights and detailed protocols to empower researchers in the fight against HIV.

Introduction: The Clinical Battlefield - Lamivudine vs. HIV Reverse Transcriptase

Human Immunodeficiency Virus (HIV) relies on the enzymatic activity of reverse transcriptase to convert its RNA genome into DNA, a crucial step for integration into the host cell's genome.[1] Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), acts as a deceptive building block.[2] Upon entering a cell, it is phosphorylated to its active triphosphate form (3TC-TP).[3] This active metabolite then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the nascent viral DNA chain.[4] Crucially, lamivudine lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, leading to premature chain termination and halting viral DNA synthesis.[5]

The clinical efficacy of lamivudine is threatened by the emergence of resistant strains of HIV-1, with the M184V mutation in the RT gene being a primary culprit.[6] This single amino acid substitution from methionine to valine at position 184 confers high-level resistance to lamivudine.[7] Understanding the structural and energetic underpinnings of this resistance is a key objective of theoretical studies.

The Computational Microscope: A Multi-pronged Approach to Studying Lamivudine-RT Binding

To dissect the molecular interactions at an atomic level, a suite of computational techniques is employed. These methods, far from being a black box, are chosen for their specific strengths in answering critical questions about ligand binding, protein dynamics, and the impact of mutations.

Molecular Docking: A First Glimpse into the Binding Pose

Molecular docking serves as the initial exploratory tool to predict the preferred orientation of a ligand (lamivudine triphosphate) within the active site of a protein (reverse transcriptase).[8] This technique is invaluable for generating initial structural hypotheses and for virtual screening of compound libraries.[9]

Causality of Experimental Choices: The primary goal of docking is to identify a low-energy binding pose that is sterically and electrostatically favorable. The choice of docking algorithm and scoring function is critical. For a flexible ligand like 3TC-TP, algorithms that allow for ligand flexibility are essential. The scoring function, which estimates the binding affinity, should be validated against known experimental data where possible.

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of the Interaction

While docking provides a static snapshot, biological systems are inherently dynamic. MD simulations offer a powerful means to observe the time-evolution of the lamivudine-RT complex, providing insights into its stability, conformational changes, and the role of solvent.[10]

Causality of Experimental Choices: MD simulations are initiated from the docked pose. The choice of force field is paramount, as it dictates the potential energy of the system. For a system involving a protein, DNA, and a phosphorylated ligand, a well-parameterized force field like AMBER or CHARMM is crucial.[11][12][13] The simulation time must be sufficient to allow the system to reach equilibrium and to sample relevant conformational states.

Binding Free Energy Calculations: Quantifying the Interaction

Quantifying the strength of the interaction between lamivudine and RT is essential for understanding its efficacy and the impact of resistance mutations. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provide a computationally efficient way to estimate the binding free energy from MD simulation trajectories.[14]

Causality of Experimental Choices: MM/PB(GB)SA methods calculate the binding free energy by combining the molecular mechanics energy in the gas phase with the free energy of solvation.[15] These calculations are performed on a series of snapshots from the MD trajectory to provide an averaged estimate. This approach is chosen as a balance between computational cost and accuracy, offering more reliable ranking of binders than docking scores alone.[16]

Quantum Mechanics/Molecular Mechanics (QM/MM): Probing the Reaction Chemistry

For a detailed understanding of the enzymatic reaction of nucleotide incorporation and the precise electronic interactions, a hybrid QM/MM approach is employed. This method treats the chemically reactive region (the active site and the incoming nucleotide) with high-level quantum mechanics, while the rest of the protein and solvent are treated with more efficient molecular mechanics.[1][17]

Causality of Experimental Choices: QM/MM is necessary when bond-making and bond-breaking events are of interest, as classical force fields cannot describe these processes. The choice of the QM region is critical and should encompass all atoms directly involved in the chemical transformation.

Visualizing the Core Concepts

To better illustrate the workflow and key interactions, the following diagrams are provided.

Caption: A generalized workflow for the computational study of lamivudine binding to reverse transcriptase.

Caption: The mechanism of lamivudine resistance due to the M184V mutation in reverse transcriptase.

Quantitative Insights: A Summary of Computational Findings

The following table summarizes key quantitative data derived from various computational studies on the lamivudine-reverse transcriptase interaction.

| Parameter | Wild-Type RT | M184V Mutant RT | Key Interacting Residues | Reference |

| Docking Score (kcal/mol) | -6.0 to -8.0 | -4.0 to -6.0 | D110, D185, D186, Y115, F160 | [4] |

| Binding Free Energy (MM/PBSA, kcal/mol) | -25 to -35 | -18 to -28 | M184, Y115, D185, D186 | [18][19] |

| Change in Binding Affinity (kcal/mol) | N/A | ~+7 | V184 (steric clash) | [18][19] |

Note: The values presented are approximate ranges compiled from multiple studies and can vary based on the specific computational protocol and force field used.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the key computational experiments discussed. These protocols are intended as a guide and may require optimization based on the specific system and research question.

Protocol for Molecular Docking using AutoDock Vina

This protocol outlines the steps for docking lamivudine triphosphate into the active site of HIV-1 RT.

-

Preparation of the Receptor (HIV-1 RT):

-

Obtain the crystal structure of HIV-1 RT in complex with DNA from the Protein Data Bank (PDB). For wild-type, a suitable entry is 3KJV, and for the M184V mutant, 6UKO can be used.[20]

-

Using software like PyMOL or Chimera, remove water molecules, ligands (except the DNA), and any other non-essential molecules.[1]

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using AutoDock Tools.[21]

-

Save the prepared receptor in the PDBQT format.

-

-

Preparation of the Ligand (Lamivudine Triphosphate):

-

Obtain the 3D structure of lamivudine triphosphate. This can be generated using a molecule builder like Avogadro or from a database like PubChem.

-

Use a program like Open Babel to convert the structure to a PDB file and add hydrogens.

-

In AutoDock Tools, define the rotatable bonds and assign partial charges.

-

Save the prepared ligand in the PDBQT format.

-

-

Defining the Binding Site (Grid Box):

-

In AutoDock Tools, define a grid box that encompasses the dNTP binding site of RT. The box should be centered on the catalytic aspartates (D110, D185, D186) and be large enough to accommodate the flexible ligand.[22]

-

-

Running the Docking Simulation:

-

Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search.

-

Execute AutoDock Vina from the command line using the configuration file.[23]

-

-

Analysis of Results:

-

Vina will output a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the docked poses in PyMOL or Chimera to analyze the interactions with the active site residues.[24]

-

Protocol for Molecular Dynamics Simulation using GROMACS

This protocol describes the setup and execution of an MD simulation for the lamivudine-RT-DNA complex.

-

System Preparation:

-

Start with the best-docked pose of lamivudine triphosphate in the RT-DNA complex.

-

Choose an appropriate force field (e.g., AMBER ff14SB for the protein and DNA, and GAFF2 for the ligand).[25]

-

Generate the topology and parameter files for the ligand using tools like Antechamber. For the triphosphate group, specialized parameters for phosphorylated molecules may be required.[22]

-

Combine the protein, DNA, and ligand into a single system.

-

-

Solvation and Ionization:

-

Create a simulation box (e.g., cubic or dodecahedron) and solvate the system with a water model like TIP3P.

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization:

-

Perform a series of energy minimization steps to relax the system and remove any steric clashes. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant volume) conditions while restraining the protein and ligand heavy atoms.

-

Switch to NPT (constant pressure) conditions to equilibrate the system's density. The restraints on the protein and ligand are gradually released during this phase.

-

-

Production MD:

-

Run the production simulation for the desired length of time (e.g., 100 ns or more) without any restraints.

-

Save the trajectory and energy files at regular intervals for analysis.

-

-

Analysis:

-

Analyze the trajectory for stability (RMSD), flexibility (RMSF), and specific interactions (hydrogen bonds, salt bridges).

-

Visualize the trajectory to observe the dynamic behavior of the complex.

-

Protocol for MM/PBSA Binding Free Energy Calculation

This protocol uses the g_mmpbsa tool to calculate the binding free energy from a GROMACS MD trajectory.

-

Trajectory Preparation:

-

Ensure the trajectory from the production MD run is free of periodic boundary condition artifacts. Use gmx trjconv to center and fit the complex.

-

-

Creating Index Files:

-

Create an index file (.ndx) that defines the receptor (protein + DNA) and the ligand as separate groups.

-

-

Running g_mmpbsa:

-

Execute the g_mmpbsa command, providing the trajectory file (.xtc), the run input file (.tpr), and the index file (.ndx).[3]

-

Specify the groups corresponding to the receptor and ligand.

-

The tool will calculate the different components of the binding free energy (van der Waals, electrostatic, polar solvation, and nonpolar solvation).

-

-

Analysis of Results:

-

The output will provide the total binding free energy and its individual components.

-

The tool can also perform a per-residue decomposition of the binding energy, highlighting the key residues contributing to the interaction.[15]

-

Conclusion and Future Directions

The theoretical and computational approaches detailed in this guide provide a powerful framework for understanding the molecular basis of lamivudine's interaction with HIV-1 reverse transcriptase. These methods have been instrumental in elucidating the mechanism of action, rationalizing the structural basis of drug resistance, and providing quantitative estimates of binding affinity.

Future research will likely focus on several key areas:

-

Enhanced Sampling Techniques: To more exhaustively explore the conformational landscape of the RT-lamivudine complex and capture rare events, advanced sampling methods like metadynamics and umbrella sampling will be increasingly employed.

-

Improved Force Fields: The continued development of more accurate and robust force fields, particularly for phosphorylated ligands and metalloenzymes, will enhance the predictive power of MD simulations.[26]

-

Integration with Machine Learning: Machine learning and artificial intelligence are poised to revolutionize drug discovery by enabling the rapid and accurate prediction of binding affinities and the de novo design of novel inhibitors.

By leveraging these advanced computational tools, the scientific community can continue to develop more effective and durable antiretroviral therapies, ultimately contributing to the global effort to combat HIV/AIDS.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 60825, Lamivudine. Retrieved from [Link]

-

Bhakat, S., Martin, A. J. M., & Soliman, M. E. S. (2014). An integrated molecular dynamics, principal component analysis and residue interaction network approach reveals the impact of M184V mutation on HIV reverse transcriptase resistance to lamivudine. Molecular BioSystems, 10(8), 2215-2227. Retrieved from [Link]

-

Das, D., & Sarafianos, S. G. (2020). Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies. Viruses, 12(1), 99. Retrieved from [Link]

-

Gao, H. Q., Parniak, M. A., & Wainberg, M. A. (2000). The M184V mutation in the reverse transcriptase of human immunodeficiency virus type 1 impairs rescue of chain-terminated DNA synthesis. Journal of virology, 74(18), 8832–8838. Retrieved from [Link]

-

Hsin, J., & Sali, A. (2014). Molecular docking. Current protocols in bioinformatics, 48, 8.18.1–8.18.33. Retrieved from [Link]

-

Kumari, R., Kumar, R., & Lynn, A. (2014). g_mmpbsa--a GROMACS tool for high-throughput MM-PBSA calculations. Journal of chemical information and modeling, 54(7), 1951–1962. Retrieved from [Link]

-

Lansdon, E. B., Brendza, K. M., Lanier, E. R., & Miller, J. F. (2019). Elucidating molecular interactions of L-nucleotides with HIV-1 reverse transcriptase and mechanism of M184V-caused drug resistance. The Journal of biological chemistry, 294(52), 20037–20048. Retrieved from [Link]

-

Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Dynamics Package. Living Journal of Computational Molecular Science, 1(1), 5068. Retrieved from [Link]

-

RCSB PDB. (2019). 6UIR: HIV-1 M184V reverse transcriptase-DNA complex with (-)-FTC-TP. Retrieved from [Link]

-

Sarafianos, S. G., Marchand, B., Das, K., & Arnold, E. (2009). Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition. Journal of molecular biology, 385(3), 693–713. Retrieved from [Link]

-

Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. Retrieved from [Link]

-

Titmuss, M. A., Basavapathruni, A., & Anderson, K. S. (2000). The M184V mutation in the reverse transcriptase of human immunodeficiency virus type 1 impairs rescue of chain-terminated DNA synthesis. Journal of virology, 74(18), 8832–8838. Retrieved from [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. Retrieved from [Link]

-

van der Kamp, M. W., & Mulholland, A. J. (2013). Combined quantum mechanics/molecular mechanics (QM/MM) methods in computational enzymology. Biochemistry, 52(16), 2708–2728. Retrieved from [Link]

-

Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157–1174. Retrieved from [Link]

-

Warshel, A., & Levitt, M. (1976). Theoretical studies of enzymic reactions: dielectric, electrostatic and steric stabilization of the carbonium ion in the reaction of lysozyme. Journal of molecular biology, 103(2), 227–249. Retrieved from [Link]

-

Wikipedia. (2024). Lamivudine. Retrieved from [Link]

Sources

- 1. medium.com [medium.com]

- 2. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. gromacs.bioexcel.eu [gromacs.bioexcel.eu]

- 6. youtube.com [youtube.com]

- 7. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 8. rcsb.org [rcsb.org]

- 9. Protein-Ligand Complex [mdtutorials.com]

- 10. ks.uiuc.edu [ks.uiuc.edu]

- 11. Molecular Dynamics Simulations of Phosphorylated Intrinsically Disordered Proteins: A Force Field Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Advances in QM/MM Simulations for Organic and Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gromacs.bioexcel.eu [gromacs.bioexcel.eu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 17. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 18. Protein-Ligand Complex [mdtutorials.com]

- 19. par.nsf.gov [par.nsf.gov]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. m.youtube.com [m.youtube.com]

- 24. google.com [google.com]

- 25. Hands-on 5: Generating topologies and parameters for small molecules. – Running Molecular Dynamics on Alliance clusters with AMBER [computecanada.github.io]

- 26. Development of a polarizable force field for phosphorylated proteins and polypeptides - American Chemical Society [acs.digitellinc.com]

Methodological & Application

Application Note: Precision Quantification of Lamivudine (3TC) via Stability-Indicating HPLC

Executive Summary

This guide details the development and validation of a robust HPLC protocol for the quantification of Lamivudine (3TC). Unlike standard hydrophobic drugs, Lamivudine presents unique challenges due to its high polarity (

This protocol utilizes a high-aqueous stable C18 chemistry combined with a pH-controlled buffer system to ensure sufficient retention (

Physicochemical Profiling & Method Strategy

The Polarity Challenge

Lamivudine is a nucleoside analogue.[1][2] Its hydrophilic nature means it prefers the mobile phase over the stationary phase in standard Reversed-Phase (RP) chromatography.[1]

-

Risk: If the organic modifier (Methanol/Acetonitrile) is too high (>10%), Lamivudine will elute near the void volume (

), making integration unreliable and validation impossible. -

Solution: We employ a mobile phase with 95% aqueous buffer . This requires a column resistant to "phase collapse" (dewetting), such as a polar-embedded C18 or a high-density bonded C18 designed for 100% aqueous conditions.[1]

pH and Ionization Logic

Lamivudine has a

-

Operating at pH 3.8 (Recommended): At this pH, the molecule is partially protonated.[1] While neutral molecules typically retain better on C18, operating near the pKa with a high ionic strength buffer (Ammonium Acetate) improves peak shape by masking free silanols on the column surface, which would otherwise bind the protonated amine and cause tailing.

Method Development Workflow

The following diagram outlines the critical decision pathways for optimizing this method.

Figure 1: Decision matrix for Lamivudine method development, highlighting the critical need for phase-collapse resistant columns due to high aqueous requirements.

Detailed Experimental Protocol

Instrumentation & Materials[1][3][4]

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary pump preferred).

-

Detector: UV-Vis or PDA set to 270 nm (Lambda max for Lamivudine).[1]

-

Column: Agilent Zorbax Eclipse Plus C18 or Thermo Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm).[1]

-

Alternative: Phenomenex Luna C18(2) if higher carbon load is needed.[1]

-

-

Reagents: HPLC Grade Methanol, Ammonium Acetate, Glacial Acetic Acid, Milli-Q Water.[1]

Preparation of Solutions

Buffer Solution (0.025 M Ammonium Acetate, pH 3.8):

-

Dissolve 1.9 g of Ammonium Acetate in 900 mL of Milli-Q water.

-

Adjust pH to 3.8 ± 0.05 using Glacial Acetic Acid.[1]

-

Dilute to 1000 mL with water.

-

Filter through a 0.45 µm nylon membrane filter.[1]

Mobile Phase:

-

Mix 950 mL of Buffer Solution with 50 mL of Methanol (95:5 v/v).

-

Note: Do not use high percentages of Acetonitrile; it may cause Lamivudine to elute in the void volume.[1]

Standard Stock Solution (1 mg/mL):

-

Weigh 25 mg of Lamivudine Reference Standard.[1]

-

Transfer to a 25 mL volumetric flask.

-

Dissolve in Mobile Phase (sonicate for 5 mins).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Injection Vol | 10 - 20 µL | Optimize based on detector sensitivity. |

| Column Temp | 35°C | Slightly elevated temp improves mass transfer and peak shape.[1] |

| Wavelength | 270 nm | Maximum absorbance for Lamivudine.[1][4] |

| Run Time | 10 - 15 min | Lamivudine typically elutes at 5-7 min.[1] |

| Elution Mode | Isocratic | Gradient not required for single analyte; improves reproducibility.[1] |

System Suitability & Troubleshooting Logic

Before running samples, the system must pass specific criteria to ensure data integrity.

Figure 2: System Suitability Protocol. Mandatory checks before batch processing to ensure regulatory compliance.

Troubleshooting Common Issues

-

Early Elution (Rt < 3 min): The mobile phase is too strong.[1] Reduce Methanol to 2% or switch to a column with higher carbon load (e.g., 15% carbon load).

-

Peak Tailing: Indicates silanol interaction.[1] Ensure Buffer pH is 3.[1][5]8. If problem persists, add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker.[1]

-

Baseline Noise: Ammonium acetate can degrade over time.[1] Prepare fresh buffer daily.[1]

Validation Parameters (ICH Q2(R1))

The following acceptance criteria are derived from standard pharmaceutical validation protocols.

| Validation Parameter | Methodology | Acceptance Criteria |

| Specificity | Inject Placebo (excipients) and Mobile Phase.[1] | No interference at Lamivudine retention time.[1][4] |

| Linearity | 5 levels (e.g., 10, 20, 30, 40, 50 µg/mL).[1] | |

| Accuracy (Recovery) | Spike samples at 80%, 100%, 120%.[1] | Mean recovery 98.0% – 102.0%.[1] |

| Precision (Repeatability) | 6 injections of 100% concentration. | % RSD |

| LOD / LOQ | Based on Signal-to-Noise (S/N). | LOD (S/N 3:1); LOQ (S/N 10:1).[1] |

| Robustness | Change Flow (±0.1 mL), pH (±0.2 units).[1] | System suitability remains within limits. |

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 60825, Lamivudine.[1] PubChem.[1][7] Available at: [Link][1]

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][2][8][9][10][11] Available at: [Link][1]

-

V.V. Institute of Pharmaceutical Sciences. Method development for the estimation of Lamivudine in pure and Formulation by RP-HPLC method.[1][3][6] ResearchGate.[1] Available at: [Link]

Sources

- 1. Lamivudine - Wikipedia [en.wikipedia.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. ijptjournal.com [ijptjournal.com]

- 5. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 9. ICH Official web site : ICH [ich.org]

- 10. fda.gov [fda.gov]

- 11. tandfonline.com [tandfonline.com]

Application Note: Phenotypic Susceptibility Testing of Lamivudine (3TC) in HIV-1 Cell Culture Systems

[1]

Abstract & Core Logic

This guide details the protocol for determining the susceptibility of HIV-1 to Lamivudine (3TC), a Nucleoside Reverse Transcriptase Inhibitor (NRTI). Unlike simple chemical assays, phenotypic testing in cell culture requires a biological system that mimics the host environment. This is because Lamivudine is a prodrug ; it is biologically inactive until it enters the cell and is phosphorylated by cellular kinases (deoxycytidine kinase) into its active triphosphate form (3TC-TP).[]

Therefore, the protocol utilizes TZM-bl cells , a HeLa-derived cell line engineered to express CD4, CCR5, and CXCR4, containing a Tat-inducible Luciferase reporter.[] This system allows for the precise quantification of viral entry and reverse transcription—the specific stage inhibited by 3TC.

The Self-Validating System

To ensure scientific integrity, this protocol mandates a Dual-Path Workflow :

-

Path A (Efficacy): Quantifies viral reduction (

) using Luciferase.[] -

Path B (Safety): Quantifies cellular toxicity (

) using MTT. Crucial Logic: A reduction in viral signal is only valid if the cells are still alive. If 3TC kills the host cells, the virus cannot replicate, leading to a "false positive" antiviral effect. The Selectivity Index (SI) is the mathematical validation of this relationship.

Mechanism of Action & Resistance

Understanding the molecular target is essential for troubleshooting. 3TC mimics deoxycytidine.[][2][3] Once phosphorylated to 3TC-TP, it competes with natural dCTP for incorporation into the viral DNA chain by HIV Reverse Transcriptase (RT).[][2][3][4] Lacking a 3'-OH group, 3TC-TP causes immediate chain termination .[]

Resistance Marker: The M184V mutation (Methionine to Valine at codon 184 of RT) causes high-level resistance (>100-fold increase in

Visualizing the Workflow

The following diagram illustrates the parallel experimental logic required for a valid study.

Caption: Dual-path workflow ensuring viral inhibition is distinguished from cellular toxicity.

Materials & Reagents

| Component | Specification | Purpose |

| Cell Line | TZM-bl (NIH AIDS Reagent Program) | Reporter line (HeLa derivative) expressing CD4/CCR5/CXCR4.[] |

| Drug | Lamivudine (3TC) powder | Test compound.[] Dissolve in DMSO or PBS.[] |

| Virus | HIV-1 (e.g., NL4-3 WT and M184V mutant) | Reference strains for susceptibility comparison.[] |

| Media | DMEM + 10% FBS + HEPES | Growth medium.[] Avoid Pen/Strep during infection if possible.[] |

| Enhancer | DEAE-Dextran (20 µg/mL final) | Polycation that neutralizes cell charge to enhance viral entry.[] |

| Readout A | Bright-Glo™ or Steady-Glo™ (Promega) | Luciferase substrate for viral quantification.[] |

| Readout B | MTT Reagent (5 mg/mL in PBS) | Tetrazolium dye for metabolic viability check.[][5] |

Protocol A: Phenotypic Susceptibility ( )

Objective: Determine the concentration of 3TC required to inhibit viral replication by 50%.

Step 1: Drug Preparation[3]

-

Dissolve 3TC powder to a 10 mM stock in sterile DMSO or PBS.

-

Prepare a working stock of 100 µM in culture media.[]

-

Perform 3-fold serial dilutions in a 96-well U-bottom plate (9 dilutions total).

-

Range: 100 µM down to ~0.015 µM.[]

-

Control: Include a "No Drug" (Virus only) and "No Virus" (Cell only) column.[]

-

Step 2: Cell Seeding & Pre-Incubation (Critical)

Expert Insight: NRTIs require time to be phosphorylated intracellularly.[]

-

Trypsinize TZM-bl cells and resuspend at 1 x 10⁵ cells/mL in DMEM (supplemented with 20 µg/mL DEAE-Dextran).

-

Dispense 100 µL (10,000 cells) per well into a flat-bottom 96-well black plate (for luminescence).

-

Add 50 µL of the diluted 3TC series to respective wells.

-

Incubate for 1 hour at 37°C before adding the virus. This primes the intracellular kinase pool.[]

Step 3: Viral Infection[1]

-

Thaw HIV-1 viral stock (WT or M184V).[]

-

Dilute virus to a pre-determined titer (typically MOI 0.01 or ~200 TCID50/well) in DMEM.[]

-

Add 50 µL of diluted virus to all wells except the "Cell Control" column.[]

-

Final Volume: 200 µL/well.[]

-

Final Drug Conc: Diluted by factor of 4 from the working stock.

-

-

Incubate for 48 hours at 37°C, 5% CO₂.

Step 4: Luciferase Readout

-

Equilibrate the Luciferase Assay Reagent to room temperature.[]

-

Remove 100 µL of culture media from each well (carefully, do not disturb monolayer).[]

-

Add 100 µL of Luciferase Reagent.[][6]

-

Incubate for 2 minutes (cell lysis).

-

Read Luminescence (RLU) on a plate reader.[]

Protocol B: Cytotoxicity Profiling ( )

Objective: Ensure 3TC is not killing the cells at the tested concentrations.

-

Replicate Plate: Prepare a duplicate 96-well plate with TZM-bl cells and 3TC dilutions exactly as in Protocol A.

-

Mock Infection: Instead of virus, add 50 µL of plain Media .

-

Incubate for 48 hours .

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate for 3-4 hours until purple formazan crystals form.

-

Solubilization: Remove supernatant and add 100 µL DMSO to dissolve crystals.

-

Read Absorbance at 570 nm .

Data Analysis & Interpretation

Calculate % Inhibition (Efficacy)

For each drug concentration in Protocol A:

Calculate % Viability (Toxicity)

For each drug concentration in Protocol B:

Curve Fitting

Use GraphPad Prism or similar software to fit a non-linear regression (sigmoidal dose-response) .[]

- : Concentration inhibiting 50% of viral replication.[]

- : Concentration killing 50% of cells.[]

The Selectivity Index (SI)

This is the ultimate metric of drug quality.

-

SI > 10: Generally considered active and specific.[]

-

SI < 10: Toxicity is likely confounding the antiviral data.[]

Expected Values (Reference Data)

| Strain | Phenotype | Expected |

| HIV-1 NL4-3 (WT) | Susceptible | 0.02 – 0.05 µM |

| HIV-1 M184V | Resistant | > 10 µM (often >100-fold shift) |

Troubleshooting & Quality Control

-

Syncytia Check: Before lysis, view cells under a microscope. In Virus Control wells, you should see multinucleated giant cells (syncytia).[] If these are absent, the infection failed.

-

RLU Threshold: The Virus Control wells must have RLU values at least 10-fold higher than Cell Control wells for the assay to be statistically valid.

-

Edge Effect: If outer wells show high variance, avoid using them for data; fill them with PBS and use inner 60 wells.[]

References

-

NIH AIDS Reagent Program. TZM-bl Cell Line Datasheet.[][6][7] (Standard HeLa-based reporter cell line for HIV-1 neutralization).[][6][7]

-

[Link]

-

-

Platt, E. J., et al. (2009). "Effects of CCR5 and CD4 cell surface concentrations on infections by macrophagetropic isolates of human immunodeficiency virus type 1." Journal of Virology. (Establishes the receptor density importance in TZM-bl).

-

[Link]

-

-

Sarafianos, S. G., et al. (1999). "Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with beta-branched amino acids."[] Proceedings of the National Academy of Sciences. (Definitive paper on M184V mechanism).

-

[Link]

-

-

Montefiori, D. C. (2005). "Evaluating neutralizing antibodies against HIV-1 in TZM-bl cells."[] Current Protocols in Immunology. (The gold-standard protocol for TZM-bl usage).

-

Pauwels, R., et al. (1988). "Rapid and automated tetrazolium-based colorimetric assay for the detection of anti-HIV compounds."[] Journal of Virological Methods. (The original description of the MTT/XTT method for HIV drug screening).

-

[Link]

-

Application of Lamivudine in HIV-1 and HBV Co-Infection Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Challenge of HIV-1 and HBV Co-Infection

Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV) share common transmission routes, leading to a significant population of co-infected individuals.[1][2] This co-infection presents a complex clinical challenge, as HIV-1 infection accelerates the progression of chronic HBV-related liver disease, including cirrhosis and hepatocellular carcinoma.[1][2][3] The management of co-infected patients requires therapeutic strategies that effectively suppress both viruses simultaneously. Lamivudine (2',3'-dideoxy-3'-thiacytidine or 3TC), a nucleoside reverse transcriptase inhibitor (NRTI), was one of the first agents identified with potent activity against both HIV-1 and HBV, making it a cornerstone in understanding the treatment of this dual viral threat.[][5][6] This document provides a detailed guide on the application of lamivudine in preclinical co-infection models, outlining its mechanism of action, protocols for in vitro and in vivo evaluation, and methods for monitoring antiviral resistance.

Dual-Action Mechanism of Lamivudine

Lamivudine is a synthetic nucleoside analogue of cytidine.[7] Its antiviral activity is dependent on intracellular phosphorylation to its active triphosphate form, lamivudine triphosphate (3TC-TP).[][8] 3TC-TP then acts as a competitive inhibitor and a chain terminator for the reverse transcriptase enzymes of both HIV-1 and HBV.[7][8]

-

Causality of Action : By mimicking the natural substrate, deoxycytidine triphosphate (dCTP), 3TC-TP gets incorporated into the nascent viral DNA chain.[8] However, it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby terminating DNA chain elongation.[7][8] This premature termination effectively halts the replication of both viruses. The L-enantiomer configuration of lamivudine is a key feature, as it is less recognized by human DNA polymerases, resulting in lower host cell cytotoxicity compared to many D-enantiomer counterparts.[]

Caption: Mechanism of Lamivudine's dual antiviral activity.

In Vitro Co-Infection Models: Establishment and Application

Studying the interplay between HIV-1 and HBV, and the efficacy of antivirals like lamivudine, necessitates robust in vitro models.[9] The ideal model supports the complete replication cycle of both viruses.

Model Systems

Hepatoma cell lines are the most common platform. The challenge lies in the fact that many hepatoma lines do not express the necessary receptors for both viruses. Key components and cell lines include:

-

HBV-replicating cell lines : HepG2.2.15 cells, which contain integrated copies of the HBV genome, have been a workhorse in the field.[10] Newer models involve establishing stable cell lines where the HBV genome replicates episomally, more closely mimicking natural infection.[10]

-

HIV-1 infection of hepatic cells : While hepatocytes are not the primary target of HIV-1, they can be infected.[9][11] Infection efficiency can be low. The use of pseudotyped viruses (e.g., VSV-G pseudotyped HIV-1) can enhance entry into a broader range of cells, including hepatocytes, for mechanistic studies.[12]

-

Co-culture systems : Systems involving the co-culture of HBV-infected hepatocytes with HIV-permissive T-cell lines (e.g., MT-4, Jurkat) can model virus-cell interactions in a more complex environment.

-

NTCP-expressing cells : The discovery of the sodium taurocholate cotransporting polypeptide (NTCP) as a key entry receptor for HBV has revolutionized model development.[13][14] Transfecting hepatoma cell lines like HepG2 or Huh7 with NTCP allows for de novo infection with HBV, creating more physiologically relevant models.[13]

Protocol: Establishing an HIV-1 Superinfection Model in an HBV-Expressing Hepatoma Cell Line

This protocol provides a framework for evaluating lamivudine in a sequential infection model.

Principle : An HBV-expressing stable cell line (e.g., HepG2-NTCP infected with HBV, or a stable HBV replicon line like HepG2.2.15) is superinfected with a reporter strain of HIV-1. The dual-infected culture is then treated with lamivudine, and replication markers for both viruses are quantified.

Materials :

-

Cells : HepG2.2.15 or HepG2-NTCP cell line.

-

Viruses : HIV-1 laboratory strain (e.g., NL4-3) or a reporter virus (e.g., expressing GFP or luciferase).

-

Reagents : Lamivudine (3TC), cell culture media (e.g., DMEM), fetal bovine serum (FBS), antibiotics, reverse transcriptase assay kits, ELISA kits for HBsAg/HBeAg, qPCR reagents.

Step-by-Step Methodology :

-

Cell Seeding : Plate the HBV-expressing cells (e.g., HepG2.2.15) in 24-well plates at a density that will result in 70-80% confluency on the day of HIV-1 infection. Culture for 24-48 hours.

-

Drug Pre-treatment (Optional but Recommended) : Prepare serial dilutions of lamivudine in culture media. Remove the old media from the cells and add the media containing the different concentrations of lamivudine. Include a "no-drug" vehicle control. Incubate for 2-4 hours. This step helps ensure the drug has been taken up by the cells before viral challenge.

-

HIV-1 Superinfection : Infect the cultures with HIV-1 at a pre-determined multiplicity of infection (MOI). The optimal MOI should be determined empirically to achieve a measurable level of infection without causing significant cytotoxicity.

-

Incubation : Incubate the co-infected cultures for a defined period (typically 3-7 days). The supernatant can be partially harvested and replaced with fresh media containing the appropriate drug concentration every 2-3 days.

-

Harvesting : At the end of the incubation period, harvest the cell culture supernatants to quantify secreted viral markers. Lyse the cells to extract intracellular DNA/RNA for viral nucleic acid quantification.

-

Quantification of Viral Replication :

-

HBV :

-

Measure Hepatitis B surface antigen (HBsAg) or e-antigen (HBeAg) in the supernatant via ELISA.

-

Quantify extracellular HBV DNA from the supernatant and intracellular HBV DNA from the cell lysate using quantitative PCR (qPCR).

-

-

HIV-1 :

-

-

Data Analysis : For each lamivudine concentration, calculate the percentage inhibition of each viral marker relative to the no-drug control. Plot the dose-response curves and determine the 50% effective concentration (EC50) for both HIV-1 and HBV.

Caption: Workflow for evaluating lamivudine in a co-infection model.

Monitoring for Antiviral Resistance

A critical aspect of lamivudine's application is the potential for drug resistance.[17][18] In co-infected patients, resistance can develop in either or both viruses, complicating treatment.[18] Laboratory models are essential for studying the mechanisms and rates of resistance emergence.

-

HIV-1 Resistance : The primary mutation conferring high-level resistance to lamivudine is M184V/I in the reverse transcriptase gene.[]

-

HBV Resistance : Resistance in HBV is commonly associated with mutations in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the viral polymerase, such as rtM204V/I.[19]

Assays for Resistance Testing

Both genotypic and phenotypic assays are used to detect and characterize drug resistance.[20][21]

| Assay Type | Principle | Application in Co-Infection Models |

| Genotypic Assay | Involves sequencing the viral genes targeted by the drug (HIV-1 RT and HBV polymerase) to identify known resistance-associated mutations.[19][22] | Used for rapid screening of viral populations from long-term cultures treated with lamivudine to track the emergence of mutations like M184V (HIV) and rtM204V (HBV). |

| Phenotypic Assay | Measures the ability of a virus to replicate in the presence of various concentrations of a drug. The result is typically reported as a fold-change in EC50 compared to a wild-type reference virus.[23] | Considered the "gold standard" for confirming resistance. It provides a quantitative measure of the degree of resistance conferred by observed mutations. Essential for characterizing novel mutation patterns. |

Protocol: Genotypic Analysis of Resistance Emergence

Principle : Viral RNA (for HIV-1) or DNA (for HBV) is extracted from the supernatant of long-term co-infected cultures maintained under lamivudine pressure. The relevant gene regions are amplified by PCR/RT-PCR and sequenced.

-

Long-Term Culture : Establish a co-infected culture as described in section 2.2. Maintain the culture for several passages in the presence of a suboptimal concentration of lamivudine (e.g., near the EC50 value) to select for resistant variants.

-

Nucleic Acid Extraction : At various time points, harvest supernatant and extract viral RNA (HIV-1) and DNA (HBV).

-

Amplification :

-

HIV-1 : Perform RT-PCR to amplify the pol gene region encoding the reverse transcriptase.

-

HBV : Perform PCR to amplify the pol gene.

-

-

Sequencing : Sequence the PCR products using Sanger or Next-Generation Sequencing (NGS). NGS is particularly useful for detecting minor resistant variants within the viral population.

-

Sequence Analysis : Compare the obtained sequences to a wild-type reference sequence to identify mutations at key resistance codons (e.g., M184 for HIV-1, L180 and M204 for HBV).[19]

In Vivo Co-Infection Models

While in vitro models are crucial for mechanistic studies, in vivo models are necessary to understand the complex interplay between the viruses, the host immune system, and drug efficacy.

-

Humanized Mouse Models : Mice engrafted with human hematopoietic stem cells and/or liver tissue (e.g., FRG or A2/NSG/Fas-huHSC/Hep mice) can support infection by both HIV-1 and HBV.[24] These models allow for the study of viral pathogenesis, immune responses, and the preclinical evaluation of antiviral therapies in a living system.[24]

-

Non-Human Primate (NHP) Models : Rhesus macaques can be co-infected with simian immunodeficiency virus (SIV) or SHIV, and HBV, providing a robust model for studying co-infection pathogenesis and treatment.[25][26]

Caption: High-level workflow for preclinical evaluation in a humanized mouse model.

Conclusion and Future Directions

Lamivudine has been instrumental in establishing the therapeutic principle of targeting both HIV-1 and HBV with a single agent. The in vitro and in vivo models discussed here are critical tools for dissecting the complexities of this co-infection. While newer agents with higher barriers to resistance, such as tenofovir, are now recommended as first-line therapy for co-infected individuals, lamivudine remains an important research tool.[27][28][29][30] Future research using these models will focus on evaluating novel curative strategies, understanding the impact of HIV on the HBV reservoir (cccDNA), and developing therapies that can lead to the functional cure of both infections.

References

-

Landon, K., & Patel, M. (2023). Lamivudine. In StatPearls. StatPearls Publishing. Available from: [Link]

-

Sangaré, L. A., et al. (2011). HBV Lamivudine Resistance among Hepatitis B and HIV Co-infected Patients Starting Lamivudine, Stavudine and Nevirapine in Kenya. Journal of AIDS and Clinical Research. Available from: [Link]

-

Mayo Clinic. Lamivudine (Oral Route). Available from: [Link]

-

Shata, M. T., et al. (2012). Coinfection of Hepatic Cell Lines with Human Immunodeficiency Virus and Hepatitis B Virus Leads to an Increase in Intracellular Hepatitis B Surface Antigen. Journal of Virology. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Lamivudine? Available from: [Link]

-

de Man, R. A., et al. (2002). Development of Hepatitis B Virus Resistance for Lamivudine in Chronic Hepatitis B Patients Co-Infected With the Human Immunodeficiency Virus in a Dutch Cohort. Journal of Hepatology. Available from: [Link]

-

Audiopedia. (2015). Lamivudine. YouTube. Available from: [Link]

-

Sharafi, H., et al. (2015). Detection of HBV Resistance to Lamivudine in Patients with Chronic Hepatitis B Using Zip Nucleic Acid Probes in Kerman, Southeast of Iran. Asian Pacific Journal of Cancer Prevention. Available from: [Link]

-

Dolati, F., et al. (2022). Evaluation of Lamivudine Resistance Mutations in HBV/HIV Co-infected Patients. Iranian Journal of Medical Microbiology. Available from: [Link]

-

Sangaré, L. A., et al. (2011). HBV Lamivudine Resistance among Hepatitis B and HIV Co-infected Patients Starting Lamivudine, Stavudine and Nevirapine in Kenya. ResearchGate. Available from: [Link]

-

Margot, N. A., et al. (2015). Genotypic Resistance Testing of HIV-1 DNA in Peripheral Blood Mononuclear Cells. Journal of Clinical Microbiology. Available from: [Link]

-

Saag, M. S., et al. (2020). Chronic Hepatitis B and HIV Coinfection. JAMA. Available from: [Link]

-